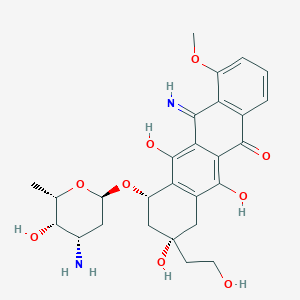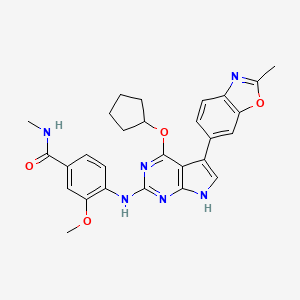
CC-671
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CC-671 is a dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell cycle regulation. The compound has an IC50 value of 0.005 micromolar for TTK and 0.006 micromolar for CLK2 .
科学的研究の応用
CC-671 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects on cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly triple-negative breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用機序
CC-671 exerts its effects by inhibiting TTK protein kinase and CDC2-like kinase 2. These kinases play crucial roles in cell cycle regulation and mitotic checkpoint control. By inhibiting these targets, this compound disrupts cell division and induces apoptosis in cancer cells. The molecular pathways involved include the inhibition of kinase activity, leading to cell cycle arrest and programmed cell death .
Safety and Hazards
将来の方向性
Based on the data, CC-671 was moved forward for clinical development as a potent and selective TTK/CLK2 inhibitor in a subset of patients with triple-negative breast cancer . The unique inhibitory combination activity of a dual TTK/CLK2 inhibitor that preferably kills TNBC cells and shows synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines has been demonstrated .
生化学分析
Biochemical Properties
CC-671 interacts with the enzymes TTK and CLK2 . The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, leading to an increased intracellular level of chemotherapeutic drugs .
Cellular Effects
This compound has been shown to enhance the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells . It influences cell function by inhibiting the drug efflux activity of ABCG2, which leads to an increased intracellular level of chemotherapeutic drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of TTK and CLK2 . This inhibition leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
It has been shown that this compound does not alter the protein expression or subcellular localization of ABCG2 .
Subcellular Localization
This compound does not alter the subcellular localization of ABCG2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CC-671 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactions, with stringent quality control measures to ensure consistency and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
化学反応の分析
Types of Reactions
CC-671 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
類似化合物との比較
Similar Compounds
CC-671: Dual inhibitor of TTK and CLK2.
CCT-251921: Inhibitor of CDK8 and CDK19.
Flavopiridol: Inhibitor of CDK1, CDK2, CDK4, and CDK9.
SU-9516: Inhibitor of CDK2, CDK1, and CDK4.
Uniqueness
This compound is unique due to its dual inhibition of TTK and CLK2, which are critical for cell cycle regulation and mitotic checkpoint control. This dual inhibition provides a distinct mechanism of action compared to other kinase inhibitors, making it a valuable tool in cancer research and potential therapeutic applications .
特性
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)
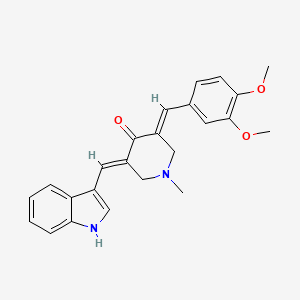

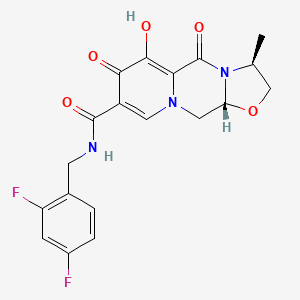

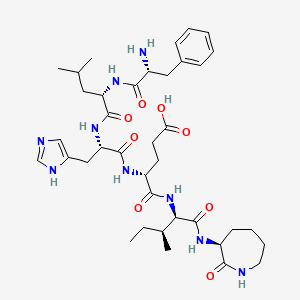
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)
